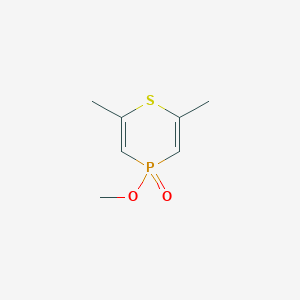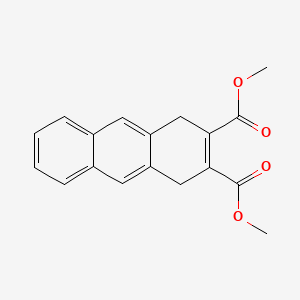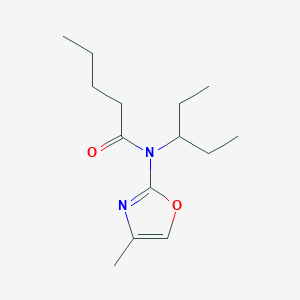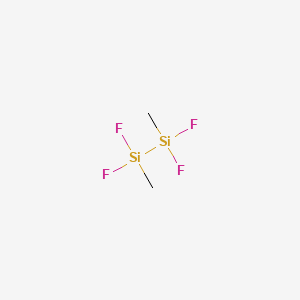
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is a fluorinated organosilicon compound It is characterized by the presence of two silicon atoms, each bonded to two fluorine atoms and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of 1,2-dimethyldisilane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated silicon compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while substitution reactions can produce various halogenated silicon compounds.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of high-performance materials, including coatings and sealants, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloro-1,2-dimethyldisilane: This compound is similar in structure but contains chlorine atoms instead of fluorine.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another fluorinated compound with a different structural arrangement.
Uniqueness
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is unique due to the presence of both fluorine and silicon atoms, which impart distinct chemical properties. The fluorine atoms provide high electronegativity and chemical stability, while the silicon atoms contribute to the compound’s reactivity and versatility in various applications.
Propiedades
Número CAS |
56998-69-7 |
|---|---|
Fórmula molecular |
C2H6F4Si2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
[difluoro(methyl)silyl]-difluoro-methylsilane |
InChI |
InChI=1S/C2H6F4Si2/c1-7(3,4)8(2,5)6/h1-2H3 |
Clave InChI |
XXTMEDZEZROTDU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](F)(F)[Si](C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)

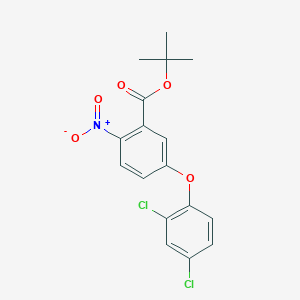
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
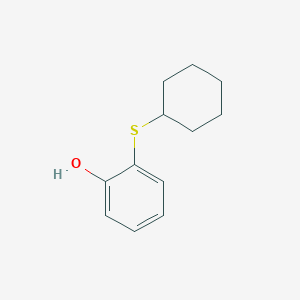
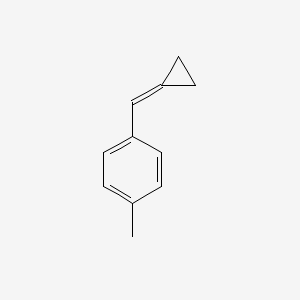
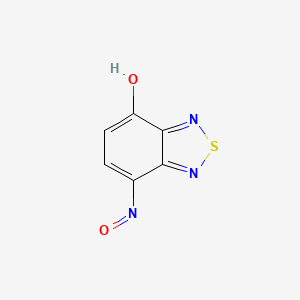
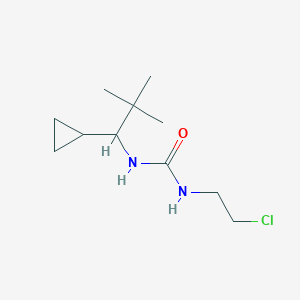
![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
